2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)
Overview
Description
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI): is a heterocyclic compound that features a unique structure combining elements of pyridine and thiadiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a pyridine derivative, with a thiadiazine moiety. This can be achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the dioxide functionality. Common oxidizing agents include hydrogen peroxide or peracids.
Methylation: The final step involves the methylation of the compound to introduce the 2-methyl group. This can be done using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, oxidation, and methylation steps sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biochemical Research: It can be used as a probe to study enzyme interactions and other biochemical processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) exerts its effects is largely dependent on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-: Lacks the dioxide functionality, which may result in different chemical reactivity and biological activity.
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-ethyl-,1,1-dioxide: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its physical and chemical properties.
Uniqueness
Chemical Stability: The presence of the dioxide group enhances the compound’s stability compared to its non-dioxide counterparts.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-methyl-3,4-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-6-3-2-4-8-7(6)13(10,11)12/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCVZIUJYQTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC2=C(S1(=O)=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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